3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
CAS No.:
Cat. No.: VC17268223
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one -](/images/structure/VC17268223.png)
Specification
Molecular Formula | C7H7NO2 |
---|---|
Molecular Weight | 137.14 g/mol |
IUPAC Name | 3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one |
Standard InChI | InChI=1S/C7H7NO2/c9-7-6-2-1-3-8(6)4-5-10-7/h1-3H,4-5H2 |
Standard InChI Key | QMBLMUDKTANVPB-UHFFFAOYSA-N |
Canonical SMILES | C1COC(=O)C2=CC=CN21 |
Introduction
Structural and Nomenclature Characteristics
Core Architecture
The compound consists of a bicyclic framework combining a pyrrole ring fused to a 1,4-oxazine moiety. The 3,4-dihydro designation indicates partial saturation at positions 3 and 4 of the oxazine ring, reducing aromaticity and enhancing conformational flexibility .
Molecular Formula and Weight
The molecular formula C₉H₁₃NO corresponds to a molecular weight of 151.21 g/mol, as confirmed by PubChem computational data .
Stereoelectronic Features
The non-planar structure arises from sp³ hybridization at C3 and C4, creating a boat-like conformation in the oxazine ring. This geometry influences electron distribution, with the pyrrole nitrogen contributing to π-delocalization .
Systematic Nomenclature
The IUPAC name 1-ethyl-3,4-dihydro-1H-pyrrolo[2,1-c] oxazine specifies the ethyl substituent at position 1 and the dihydro status of the oxazine ring . Alternative identifiers include:
Synthetic Methodologies
Gold-Catalyzed Cyclization
AuCl₃-catalyzed cyclization of N-propargylpyrrolecarboxylic acids (e.g., 15) in chloroform at 60°C for 6 hours yields 3,4-dihydropyrrolo-oxazin-1-ones with 82–95% efficiency (Table 1) .
Table 1: Optimization of AuCl₃-Catalyzed Cyclization
Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
AuCl₃ | 60 | 6 | 95 |
AgOTf | 60 | 24 | 45 |
PtCl₂(PPh₃)₃ | 60 | 24 | 12 |
Trifluoroacetic acid (TFA) post-treatment induces double-bond isomerization, converting exo-dig products to thermodynamically stable endo-dig isomers .
Asymmetric Synthesis
Ir-catalyzed allylation/lactonization of ethyl pyrrole-2-carboxylates with vinyl ethylene carbonate produces enantiomerically pure derivatives (ee >98%). This method achieves 73–89% yields under mild conditions (25°C, 12 h) .
Benzoxazine Annelation
Reaction of o-aminophenols with dialkyl acetylenedicarboxylates forms intermediate oxazine-ylidene ethanoates, which cyclize with β-nitrostyrenes to yield benzo-fused analogs (e.g., 5a–f) in 68–84% yields .
Chemical Reactivity and Derivative Formation
Nucleophilic Additions
The ketone group at position 1 undergoes nucleophilic attacks:
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Oxime Formation: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol yields oximes (8a–e) with 75–88% efficiency .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this pathway remains less explored .
Electrophilic Substitutions
Electron-rich positions on the pyrrole ring participate in:
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Acetylation: Acetic anhydride acetylates the pyrrole nitrogen, forming N-acetyl derivatives (6a–e) in 53–79% yields .
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Sulfonation: Methanesulfonyl chloride introduces sulfonyl groups at C7, enhancing water solubility .
Biological Applications
Kinase Inhibition
Derivatives bearing 4-oxo-4H-pyrrolo[2,1-c][1, benzoxazine scaffolds inhibit EGFR (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 18 nM), surpassing erlotinib in preclinical models .
Antimicrobial Activity
N-Benzamido derivatives exhibit MIC₉₀ = 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity (CC₅₀ > 100 µg/mL) .
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